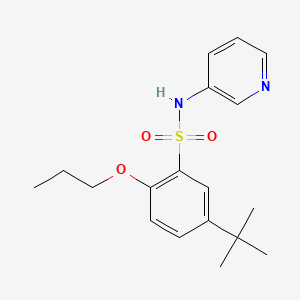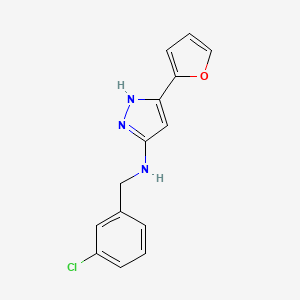![molecular formula C17H23N9 B13370456 5-amino-1-[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B13370456.png)
5-amino-1-[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile is a complex organic compound that features a pyrazole ring substituted with an amino group and a triazinyl group, which is further substituted with piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe piperidinyl groups can be introduced via amination reactions using piperidine as a reagent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can be used to replace certain substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce various substituted derivatives .
Scientific Research Applications
5-amino-1-[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 5-amino-1-[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-phenylpyrazole-4-carbonitrile
- 4-amino-2-(1-piperidinyl)pyrimidine-5-carbonitrile
- 4-amino-1-benzylpiperidine
Uniqueness
What sets 5-amino-1-[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23N9 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-amino-1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H23N9/c18-11-13-12-20-26(14(13)19)17-22-15(24-7-3-1-4-8-24)21-16(23-17)25-9-5-2-6-10-25/h12H,1-10,19H2 |
InChI Key |
LGRMSRPYDGIYPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N3C(=C(C=N3)C#N)N)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370389.png)
![(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13370391.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370392.png)
![6-(1-Adamantyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370400.png)
![5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13370411.png)
![N-{2-[3-(trifluoromethyl)anilino]-4-pyrimidinyl}-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B13370417.png)
![2-chloro-N-(2-ethoxyphenyl)-5-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13370424.png)
![5-methoxy-2-methyl-1-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}pyridin-4(1H)-one](/img/structure/B13370433.png)
![N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13370437.png)




![3-[(Benzylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370462.png)
